molecular formula C31H60O5 B052915 1,2-Dimyristoyl-rac-glycerol CAS No. 20255-94-1

1,2-Dimyristoyl-rac-glycerol

Cat. No. B052915
CAS RN: 20255-94-1
M. Wt: 512.8 g/mol
InChI Key: JFBCSFJKETUREV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC-d72), a closely related compound, involves chemical routes that ensure the formation of these compounds with desired purity and structural integrity. This process is vital for subsequent studies and applications in NMR spectroscopy, highlighting the importance of precise synthetic strategies in the field of lipid research (Kingsley & Feigenson, 1979).

Molecular Structure Analysis

The crystal structure of sodium dimyristoylphosphatidylglycerol reveals the conformation and packing properties of the lipid molecules, providing insights into their arrangement in bilayer structures. The study of these structures aids in understanding the physical basis of membrane formation and function (Pascher et al., 1987).

Chemical Reactions and Properties

The interaction of 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG) with divalent cations like Mg2+, Ca2+, and Sr2+ demonstrates the lipid's responsiveness to ionic environments. This reactivity is crucial for the lipid's role in cellular processes, including signaling and membrane structure stabilization (Garidel et al., 2000).

Physical Properties Analysis

Molecular dynamics simulations provide a detailed view of the structural organization and dynamics of lipid bilayers. For instance, the study of a fully hydrated 1,2-dimyristoyl-sn-glycero-3-phosphocholine membrane in the liquid-crystalline phase offers insights into lipid behavior at physiological temperatures, contributing to our understanding of membrane fluidity and permeability (Zubrzycki et al., 2000).

Chemical Properties Analysis

Lipid monolayers at the air/water interface provide a platform to study the lipid's chemical properties, including ion binding and headgroup ionization. These studies are essential for understanding the lipid's role in membrane surface charge and interaction with ions in biological systems (Garidel & Blume, 2005).

Scientific Research Applications

  • Antimicrobial Agent and Interaction with Phospholipids : A study by Lozano et al. (2010) explored the interactions of a cationic surfactant, 1,2-dimyristoyl-rac-glycero-3-O-(N(alpha)-acetyl-L-arginine) hydrochloride, with 1,2-dimyristoyl-sn-glycero-3-phosphatidylcholine. This surfactant shows potential as an antimicrobial agent and has less toxicity compared to other commercial surfactants. It also exhibits biodegradable properties (Lozano, Pinazo, Pérez, & Pons, 2010).

  • Model Lipid Membranes for Biological Activity Studies : Rubio-Magnieto et al. (2013) used monolayers of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine and similar compounds as model membranes to study the biological activity of synthesized gemini amphiphilic pseudopeptides. These studies are significant for biomedical applications like drug delivery and transfection (Rubio-Magnieto, Luis, Orlof, Korchowiec, Sautrey, & Rogalska, 2013).

  • Electrochemical Properties in Self-Assembled Monolayers : Twardowski and Nuzzo (2004) investigated the electrochemical properties of self-assembled monolayers (SAMs) modified with 1,2-dimyristoyl-sn-glycero-3-phosphocholine and related compounds. Their study provides insights into the interactions of lipid bilayer assemblies with various redox probes, important for understanding molecular transport through lipid layers (Twardowski & Nuzzo, 2004).

  • Interaction with Antimycobacterial Compounds : Pinheiro et al. (2013) focused on the interaction of N'-acetyl-rifabutin and N'-butanoyl-rifabutin with human and bacterial cell membrane models using 1,2-dimyristoyl-rac-glycero-3-phosphocholine. This study is crucial for understanding the mechanisms of drug delivery through human and bacterial cells (Pinheiro, Nunes, Caio, Moiteiro, Brezesinski, & Reis, 2013).

  • Structure and Motions of Lipid Molecules : Guo and Hamilton (1995) examined the molecular organization and motions of crystalline monoacylglycerols and diacylglycerols, including 1,2-dimyristoyl-sn-glycerol, using C-13 nuclear magnetic resonance. This research is important for understanding the physical properties of lipid molecules in different states (Guo & Hamilton, 1995).

Mechanism of Action

Target of Action

1,2-Dimyristoyl-rac-glycerol (DMG) is a carboxylic acid ester, glycerolipid, and diglyceride with an additional myristoyl group . It primarily targets proteins and lipids, facilitating interactions between them .

Mode of Action

DMG interacts with proteins and lipids, promoting their interactions . This interaction is crucial for various biological processes, including the metabolism and metabolic pathways of glycerolipids .

Biochemical Pathways

DMG plays a role in cell biology experiments involving the metabolism and metabolic pathways of glycerolipids . As a diglyceride, it consists of two fatty acid chains covalently bonded to a glycerol molecule in a 1,2- configuration . Research has investigated the process of inhibiting fat accumulation by consuming diglycerides .

Pharmacokinetics

It’s known that dmg is used in the formation of lipid nanoparticles (lnps) or nanostructured lipid carriers (nlcs) in the development of mrna vaccines . These LNPs or NLCs can enhance the bioavailability of the encapsulated drug or mRNA.

Result of Action

DMG increases the phosphorylation of the insulin receptor in IM-9 cells when used at a concentration of 100 μg/ml . In vivo, DMG (0.5 mg/kg) reduces tumor weight in an LY5178Y mouse xenograft model .

Action Environment

The action, efficacy, and stability of DMG can be influenced by various environmental factors. For instance, DMG is used as a detergent or reagent, suggesting that its action can be influenced by the presence of other substances . Additionally, DMG is used in the formation of LNPs or NLCs, which can protect the compound from degradation and enhance its stability .

Future Directions

1,2-Dimyristoyl-rac-glycerol has potential applications in various fields. For instance, it has been used in biochemistry and cell biology to study membrane proteins and their interactions with other molecules . It has also been used in research for gene editing and in the development of mRNA vaccines . These areas present potential future directions for the use of this compound.

properties

IUPAC Name

(3-hydroxy-2-tetradecanoyloxypropyl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBCSFJKETUREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H60O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942375
Record name 3-Hydroxypropane-1,2-diyl ditetradecanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20255-94-1, 53563-63-6
Record name 1,2-Dimyristoyl-rac-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20255-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimyristin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020255941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl dimyristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropane-1,2-diyl ditetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(hydroxymethyl)ethylene dimyristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLYCERYL 1,2-DIMYRISTATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,2-Dimyristoyl-rac-glycerol based lipids unique compared to conventional phospholipids?

A1: Unlike conventional phospholipids, this compound based lipids, specifically those incorporating polyethylene glycol (PEG) units, can spontaneously form liposomes upon hydration without requiring external energy input [, , , , ]. This self-assembling property makes them highly attractive for drug delivery applications.

Q2: How does the length of the hydrophobic acyl chain in this compound derivatives affect their thermal stability?

A2: Research indicates that the length of the hydrophobic acyl chain significantly influences the thermal stability of this compound based lipids. For instance, this compound-3-dodecaethylene glycol (GDM-12), with its 14-carbon acyl chains, exhibits a sharp order-disorder transition at a lower temperature (3-5°C) compared to 1,2-Distearoyl-rac-glycerol-3-triicosaethylene glycol (GDS-23), which has longer 18-carbon acyl chains and transitions between 17-22°C [, , , ]. This suggests that longer acyl chains contribute to increased thermal stability.

Q3: How does the formation of nanovesicles affect the phase transition temperature of these PEGylated lipids?

A3: Studies using various spectroscopic techniques, including FTIR and Raman spectroscopy, have shown that the phase transition temperature of these PEGylated lipids significantly increases when they form nanovesicles in aqueous suspensions compared to their pure form [, , , ]. This highlights the impact of nanovesicle formation on the thermal behavior of these lipids.

Q4: What spectroscopic techniques have been used to characterize this compound based lipids and what information do they provide?

A4: Several spectroscopic methods have been employed to study this compound based lipids, including:

  • Fourier-transform infrared (FTIR) spectroscopy: FTIR has been used to investigate the temperature-dependent structural and conformational changes in these lipids, providing information about their thermal behavior and phase transitions [, ].
  • Raman spectroscopy: Raman spectroscopy, especially when coupled with temperature control and confocal microscopy, allows for the analysis of phase transitions, molecular structure, and conformational order in these lipids [, , ]. These techniques have been particularly useful in characterizing the self-assembling properties and stability of nanovesicles formed by these lipids.

Q5: What are the potential applications of this compound based lipids in drug delivery?

A5: Due to their unique properties, including their ability to spontaneously form stable nanovesicles, this compound based lipids hold significant potential for drug delivery applications [, , ]. Their biocompatibility, ability to encapsulate various drug molecules, and potential for targeted delivery make them promising candidates for developing novel drug delivery systems.

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